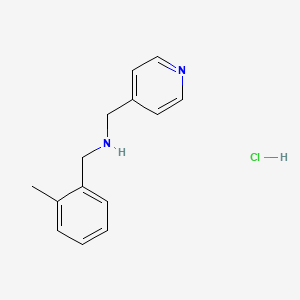

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride

Description

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a secondary amine derivative characterized by two aromatic substituents: a 2-methylbenzyl group and a 4-pyridinylmethyl group. Structurally, the 2-methylbenzyl group introduces steric hindrance and lipophilicity, while the pyridinyl moiety contributes to electronic interactions, making it a candidate for targeting receptors in the central nervous system (CNS) or as a building block in medicinal chemistry .

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-9,16H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKIEDNIPGXNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 2-methylbenzylamine with 4-pyridinecarboxaldehyde under appropriate conditions. The reaction proceeds via a condensation mechanism, forming an imine intermediate, which is subsequently reduced to the amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-methylbenzaldehyde or 2-methylbenzoic acid.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have highlighted the relevance of compounds similar to (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride in targeting neuronal Kv7 channels, which are implicated in hyperexcitability disorders such as epilepsy. Research indicates that derivatives of this compound can modulate these channels, potentially offering therapeutic benefits for conditions like epilepsy and anxiety disorders .

Orexin Receptor Modulation

The compound's structural similarity to orexin receptor agonists suggests its potential role in sleep regulation and appetite control. Studies have shown that modifications to the pyridinylmethyl group can enhance potency at orexin receptors, indicating that this compound could be explored for developing treatments for narcolepsy and other sleep disorders .

Cytotoxicity Studies

Research has demonstrated that sulfonamide derivatives, which share structural characteristics with this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar moieties have shown activity against colon, breast, and cervical cancer cells . This suggests that this compound could be a candidate for further anticancer evaluation.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, including the coupling of 2-methylbenzyl amine with 4-pyridinemethanol under acidic conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Key Synthesis Steps

- Step 1: Formation of the amine via reductive amination.

- Step 2: Hydrochloride salt formation to enhance solubility.

- Step 3: Characterization through NMR and mass spectrometry to confirm structure.

Case Study on Neuroprotective Effects

A study focused on the neuroprotective effects of similar compounds demonstrated their ability to reduce oxidative stress in neuronal cells. The findings suggest that this compound could have protective effects against neurodegenerative diseases.

Clinical Implications in Sleep Disorders

Another case study explored the use of orexin receptor modulators in treating sleep disorders. The results indicated that compounds with a similar structure to this compound showed promise in enhancing wakefulness and reducing symptoms of narcolepsy .

Mechanism of Action

The mechanism of action of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₄H₁₇ClN₂ | 248.75 | 2-Methylbenzyl, 4-Pyridinylmethyl | High lipophilicity; potential CNS activity due to aromatic groups |

| N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride | C₁₄H₂₁ClN₂ | 260.78 | 4-Methylbenzyl, Piperidin-2-ylmethyl | Piperidine ring enhances conformational flexibility and bioavailability |

| 2-[(2-Methylbenzyl)amino]ethanol hydrochloride | C₁₀H₁₆ClNO | 217.70 | 2-Methylbenzyl, Ethanolamine | Hydrophilic ethanol group improves solubility; limited membrane permeability |

| (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride | C₉H₁₅ClN₂O | 202.68 | 2-Methoxyethyl, 4-Pyridinylmethyl | Ether linkage may reduce metabolic stability compared to benzyl derivatives |

| (5-Methyl-2-thienyl)methylamine hydrochloride | C₁₂H₁₅ClN₂S | 254.78 | 5-Methylthienyl, 4-Pyridinylmethyl | Thiophene’s electron-rich nature alters electronic properties and binding |

Biological Activity

(2-Methylbenzyl)(4-pyridinylmethyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.70 g/mol

The presence of both a methylbenzyl group and a pyridinylmethyl group suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways involved in:

- Neurotransmission : Potential modulation of neurotransmitter systems such as dopamine and serotonin.

- Enzyme Inhibition : Interaction with enzymes that regulate metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.

Table 1: Potential Biological Targets

| Target Type | Specific Targets | Expected Effects |

|---|---|---|

| Receptors | Dopamine, Serotonin | Modulation of mood and cognition |

| Enzymes | Cyclooxygenase (COX), Lipoxygenase | Anti-inflammatory effects |

| Ion Channels | Voltage-gated potassium channels | Neuroprotective effects |

Case Studies

- Antinociceptive Activity : A study demonstrated that compounds similar to this compound exhibited significant antinociceptive properties in rodent models. This suggests potential applications in pain management therapies .

- Anti-inflammatory Effects : Research has indicated that related compounds show promise in reducing inflammation markers in activated macrophages. This aligns with the hypothesis that this compound may possess anti-inflammatory properties through modulation of cytokine production .

- Neuroprotective Properties : Investigations into the neuroprotective effects of similar amine-linked compounds have shown efficacy against neurodegenerative diseases, indicating that this compound could play a role in treating conditions like Parkinson's disease .

In Vitro and In Vivo Studies

Recent studies have focused on assessing the biological activity of this compound through various assays:

- Cell Viability Assays : Evaluating cytotoxic effects on different cell lines.

- Receptor Binding Assays : Determining affinity for neurotransmitter receptors.

- Animal Models : Testing efficacy in pain relief and inflammation reduction.

Table 2: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antinociception | Rodent models | Significant pain relief observed |

| Anti-inflammatory | Macrophage cultures | Reduced cytokine levels |

| Neuroprotection | In vivo studies | Improved outcomes in neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.